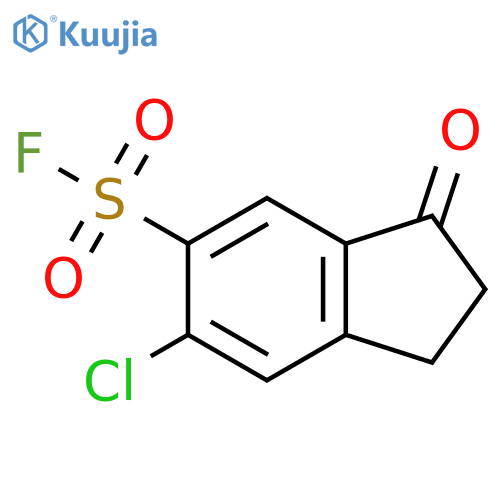

Cas no 2137844-07-4 (6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride)

2137844-07-4 structure

商品名:6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-727728

- 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride

- 2137844-07-4

-

- インチ: 1S/C9H6ClFO3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H2

- InChIKey: HTPSSZKREUKBNA-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC2C(CCC=2C=1)=O)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 247.9710211g/mol

- どういたいしつりょう: 247.9710211g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 59.6Ų

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-727728-1.0g |

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride |

2137844-07-4 | 1g |

$0.0 | 2023-06-07 |

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 関連文献

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

4. Back matter

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

2137844-07-4 (6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride) 関連製品

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量